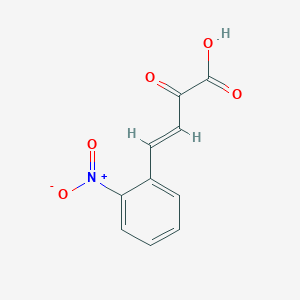

4-(2-Nitrophenyl)-2-oxobut-3-enoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(2-Nitrophenyl)-2-oxobut-3-enoic acid is an organic compound characterized by the presence of a nitrophenyl group attached to a butenoic acid structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-nitrophenyl)-2-oxobut-3-enoic acid typically involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde in the presence of tetrabutylammonium iodide and potassium carbonate in toluene. This reaction yields 2-(2-nitrophenyl)acrylate, which can be further processed to obtain the desired compound .

Industrial Production Methods:

Analyse Des Réactions Chimiques

Types of Reactions: 4-(2-Nitrophenyl)-2-oxobut-3-enoic acid can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of the nitro group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.

Major Products:

Oxidation: Nitro derivatives of the compound.

Reduction: Amino derivatives.

Substitution: Substituted aromatic compounds depending on the nucleophile used.

Applications De Recherche Scientifique

Scientific Research Applications

- Asymmetric Synthesis: 4-(2-Nitrophenyl)-2-oxobut-3-enoic acid is utilized in asymmetric synthesis . Asymmetric synthesis is a type of chemical synthesis that creates chiral molecules, which are essential in the production of many pharmaceuticals .

- Pharmaceutical Intermediate: This compound serves as a precursor in the synthesis of benazepril, an angiotensin-converting enzyme (ACE) inhibitor . ACE inhibitors like benazepril are used to treat cardiovascular conditions such as congestive heart failure .

- Enzyme Inhibition: Research suggests that this compound may have inhibitory effects on certain enzymes . Specifically, it has been shown to inhibit the production of l-glutamate and also inhibit transamination reactions and glutamate dehydrogenase, which are enzymes involved in ammonia detoxification .

Synthesis of 2-hydroxy-4-arylbut-3-enoic acids

This compound can be used in the synthesis of 2-hydroxy-4-arylbut-3-enoic acids, which are important precursors for biologically active compounds such as ACE inhibitors . These syntheses can be performed using biocatalysis, which uses an enzyme to catalyze a chemical reaction .

Mécanisme D'action

The mechanism of action of 4-(2-nitrophenyl)-2-oxobut-3-enoic acid involves its interaction with molecular targets through its nitrophenyl and oxobutenoic acid moieties. The nitro group can participate in redox reactions, while the oxobutenoic acid structure can interact with enzymes and receptors, potentially leading to various biological effects.

Comparaison Avec Des Composés Similaires

2-Nitrophenylacetic acid: Shares the nitrophenyl group but differs in the acetic acid structure.

4-Nitrophenylacetic acid: Similar nitrophenyl group with a different acetic acid configuration.

2-(2-Nitrophenyl)acrylate: An intermediate in the synthesis of 4-(2-nitrophenyl)-2-oxobut-3-enoic acid.

Uniqueness: this compound is unique due to its combination of a nitrophenyl group with an oxobutenoic acid structure, which imparts distinct chemical reactivity and potential biological activities compared to its analogs.

Activité Biologique

4-(2-Nitrophenyl)-2-oxobut-3-enoic acid, also known by its chemical identifier CAS No. 72323-79-6, has garnered attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H8N2O5 with a molecular weight of 236.18 g/mol. The compound features a nitrophenyl group which is crucial for its biological activity. Its structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors in controlled conditions to yield the desired compound. Research indicates that microwave-assisted synthesis has been effective, yielding high purity and efficiency in the production of this compound .

1. Pharmacological Effects

Research has demonstrated that this compound exhibits several pharmacological effects:

- Congestive Heart Failure : Animal studies have shown that this compound effectively reduces the severity of congestive heart failure in rats. It operates by inhibiting the production of L-glutamate, a neurotransmitter involved in various neurological functions .

- Enzyme Inhibition : It inhibits transamination reactions and glutamate dehydrogenase, enzymes crucial for ammonia detoxification processes in the liver . This inhibition may have implications for metabolic disorders and neurodegenerative diseases.

2. Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Derivatives of 4-oxo-2-butenoic acids, including this compound, have shown activity against various bacterial and fungal strains, indicating potential applications in treating infections .

Case Studies

Several studies have focused on the biological implications and therapeutic potential of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | FTO Inhibition | Demonstrated that compounds similar to this compound inhibit FTO, a target for anti-cancer therapy, with varying IC50 values indicating potency . |

| Study 2 | Antimicrobial Activity | Showed that derivatives exhibit significant antimicrobial properties against several pathogens . |

| Study 3 | Metabolic Studies | Investigated the metabolic pathways influenced by the compound, highlighting its role in modulating enzyme activity related to ammonia detoxification . |

Propriétés

IUPAC Name |

(E)-4-(2-nitrophenyl)-2-oxobut-3-enoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO5/c12-9(10(13)14)6-5-7-3-1-2-4-8(7)11(15)16/h1-6H,(H,13,14)/b6-5+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRFVOEZZTNHKES-AATRIKPKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC(=O)C(=O)O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C(=O)C(=O)O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.